molecular formula C13H22O B12803960 1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- CAS No. 43126-21-2

1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel-

Katalognummer: B12803960
CAS-Nummer: 43126-21-2
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: GYUZHTWCNKINPY-AAEUAGOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- is a chemical compound with the molecular formula C13H22O. It is known for its unique spiro structure, which includes a spirocyclic ether and a double bond. This compound is often used in the fragrance industry due to its pleasant aroma, which is described as fruity, woody, and sweetish .

Vorbereitungsmethoden

The synthesis of 1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- involves several steps. One common method includes the cyclization of a suitable precursor under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid. The industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to meet the demand for its use in fragrances .

Analyse Chemischer Reaktionen

1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated spiro compounds. Common reducing agents include hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Wissenschaftliche Forschungsanwendungen

1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- involves its interaction with olfactory receptors in the human nose, leading to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .

Vergleich Mit ähnlichen Verbindungen

1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2R,5S)-rel- can be compared with other spirocyclic compounds such as:

This compound’s unique spiro structure and aromatic properties make it a valuable compound in various fields, from fragrance production to scientific research.

Eigenschaften

CAS-Nummer

43126-21-2

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

(2S,5R)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene

InChI

InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3/t11-,13-/m0/s1

InChI-Schlüssel

GYUZHTWCNKINPY-AAEUAGOBSA-N

Isomerische SMILES

C[C@H]1CC[C@]2(O1)C(=CCCC2(C)C)C

Kanonische SMILES

CC1CCC2(O1)C(=CCCC2(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.